4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione, also known as BzATCDD, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BzATCDD is a versatile molecule that has been used in a variety of research fields, including organic synthesis, medicinal chemistry, and chemical biology. In
Mechanism of Action
The mechanism of action of 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is not fully understood, but it is believed to involve the inhibition of protein-protein interactions and enzyme activity. 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosine kinase. 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has also been shown to disrupt protein-protein interactions, such as those involved in the formation of amyloid fibrils in Alzheimer's disease.
Biochemical and Physiological Effects
4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione can inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosine kinase. 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has also been shown to disrupt protein-protein interactions, such as those involved in the formation of amyloid fibrils in Alzheimer's disease. In vivo studies have shown that 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione can reduce inflammation and oxidative stress, and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione in lab experiments is its versatility. 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione can be used as a building block for the synthesis of complex molecules, as a tool for studying protein-protein interactions and enzyme activity, and as a potential drug candidate for the treatment of various diseases. However, one limitation of using 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione in lab experiments is its complexity. The synthesis of 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a complex process that involves multiple steps, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for the research of 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione. One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the investigation of 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione and its biochemical and physiological effects. Finally, 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione could be used as a tool for studying protein-protein interactions and enzyme activity in a variety of research fields.
Synthesis Methods
The synthesis of 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a complex process that involves multiple steps. The first step involves the preparation of a key intermediate, 1,2-dihydro-1,2-azaborine, which is then converted into 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione through a series of reactions. The most commonly used method for synthesizing 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Other methods, such as the Mannich reaction and the Friedel-Crafts reaction, have also been used to synthesize 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione.
Scientific Research Applications
4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and chemical biology. In organic synthesis, 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been used as a building block for the synthesis of complex molecules. In medicinal chemistry, 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In chemical biology, 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been used as a tool for studying protein-protein interactions and enzyme activity.
properties
IUPAC Name |
4-benzyl-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17-15-11-6-7-12(14-8-13(11)14)16(15)18(21)19(17)9-10-4-2-1-3-5-10/h1-7,11-16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGONOEPFBXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.